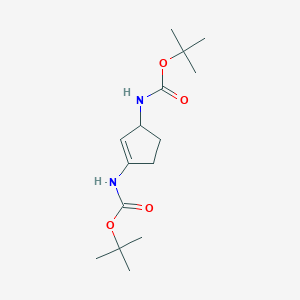
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester: is a complex organic compound that features a cyclopentene ring substituted with tert-butoxycarbonyl (Boc) protected amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of cyclopentene derivatives with Boc-protected amino acids under specific conditions. For instance, tert-butyl hydroperoxide can be used as an oxidizing agent to facilitate the formation of tert-butyl esters .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed to modify the ester groups.
Substitution: Substitution reactions can occur at the amino groups, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions often involve mild temperatures and specific catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include modified esters and amino derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The Boc-protected amino groups can undergo deprotection under acidic conditions, revealing the active amino groups that can participate in various biochemical pathways. These pathways include enzyme inhibition and receptor binding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino groups and are used in similar applications.
tert-Butyl esters: These esters are commonly used in organic synthesis and share similar chemical properties.
Uniqueness
What sets (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester apart is its unique cyclopentene ring structure, which provides additional stability and reactivity compared to other Boc-protected compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopenten-1-yl]carbamate |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17-13(19)21-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18)(H,17,19) |
InChI Key |
QBHKQIWQXKXFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




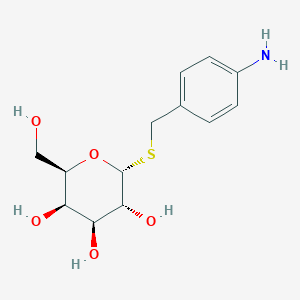

![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
![tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B13721229.png)

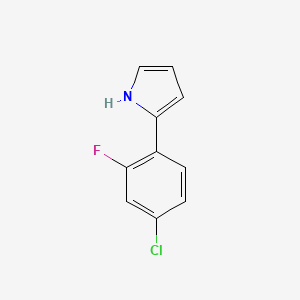
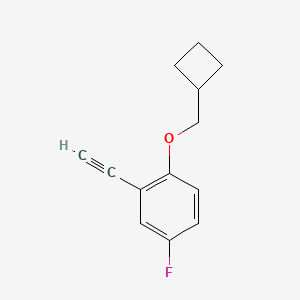

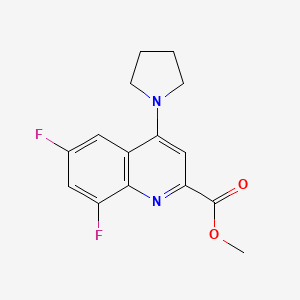
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)

